molecular formula C9H11F2NO B13061107 (3R)-3-amino-3-(3,5-difluorophenyl)propan-1-ol

(3R)-3-amino-3-(3,5-difluorophenyl)propan-1-ol

Cat. No.: B13061107
M. Wt: 187.19 g/mol
InChI Key: WKDMRUUZXPTMAO-SECBINFHSA-N
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Description

(3R)-3-amino-3-(3,5-difluorophenyl)propan-1-ol: is an organic compound characterized by the presence of an amino group, a difluorophenyl group, and a hydroxyl group attached to a three-carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-amino-3-(3,5-difluorophenyl)propan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 3,5-difluorobenzaldehyde.

    Aldol Condensation: The precursor undergoes an aldol condensation reaction with a suitable amine, such as ®-alanine, under basic conditions to form an intermediate.

    Reduction: The intermediate is then reduced using a reducing agent like sodium borohydride to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-amino-3-(3,5-difluorophenyl)propan-1-ol: can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.

Major Products

    Oxidation: Formation of 3-(3,5-difluorophenyl)propanal.

    Reduction: Formation of 3-amino-3-(3,5-difluorophenyl)propan-1-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3R)-3-amino-3-(3,5-difluorophenyl)propan-1-ol: has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Biology: It serves as a probe in biochemical studies to understand protein-ligand interactions.

    Materials Science: It is used in the development of novel materials with specific electronic properties.

Mechanism of Action

The mechanism by which (3R)-3-amino-3-(3,5-difluorophenyl)propan-1-ol exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to therapeutic effects. The difluorophenyl group enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

(3R)-3-amino-3-(3,5-difluorophenyl)propan-1-ol: can be compared with similar compounds such as:

    (3R)-3-amino-3-(4-fluorophenyl)propan-1-ol: This compound has a single fluorine atom, which may result in different binding affinities and reactivity.

    (3R)-3-amino-3-(3,4-difluorophenyl)propan-1-ol: The position of the fluorine atoms can influence the compound’s electronic properties and interactions with molecular targets.

    (3R)-3-amino-3-(3,5-dichlorophenyl)propan-1-ol: The presence of chlorine atoms instead of fluorine can significantly alter the compound’s chemical behavior and biological activity.

Conclusion

This compound: is a versatile compound with significant potential in various scientific fields. Its unique structure allows it to participate in a range of chemical reactions and interact with specific molecular targets, making it valuable for research and industrial applications.

Properties

Molecular Formula

C9H11F2NO

Molecular Weight

187.19 g/mol

IUPAC Name

(3R)-3-amino-3-(3,5-difluorophenyl)propan-1-ol

InChI

InChI=1S/C9H11F2NO/c10-7-3-6(4-8(11)5-7)9(12)1-2-13/h3-5,9,13H,1-2,12H2/t9-/m1/s1

InChI Key

WKDMRUUZXPTMAO-SECBINFHSA-N

Isomeric SMILES

C1=C(C=C(C=C1F)F)[C@@H](CCO)N

Canonical SMILES

C1=C(C=C(C=C1F)F)C(CCO)N

Origin of Product

United States

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